5-Methoxy-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole
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Overview
Description
- Starting materials: Intermediate from Step 2 and pyrimidine-2-ol.
- Reaction: Etherification reaction.
- Conditions: Acid catalyst such as sulfuric acid in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to enhance efficiency and reduce costs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole typically involves multiple steps. One common method starts with the preparation of the benzothiazole core, followed by the introduction of the piperidine and pyrimidine moieties. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
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Step 1: Synthesis of Benzothiazole Core
- Starting materials: 2-aminothiophenol and methoxybenzaldehyde.
- Reaction: Cyclization reaction in the presence of a dehydrating agent such as polyphosphoric acid.
- Conditions: Reflux at elevated temperatures.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzothiazole ring can be reduced under specific conditions.
Substitution: The piperidine and pyrimidine moieties can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of various substituted benzothiazole derivatives.
Scientific Research Applications
5-Methoxy-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: Used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Studied for its effects on cellular processes and potential as a biochemical probe.
Industrial Applications: Utilized in the synthesis of other complex organic compounds and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methoxybenzothiazole: Similar benzothiazole core but lacks the piperidine and pyrimidine moieties.
5-Methoxy-2-(piperidin-1-yl)benzothiazole: Contains the piperidine moiety but lacks the pyrimidine group.
2-{4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}benzothiazole: Contains the pyrimidine and piperidine moieties but lacks the methoxy group.
Uniqueness
5-Methoxy-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole is unique due to the combination of its methoxy, piperidine, and pyrimidine groups, which confer specific chemical and biological properties. This combination allows for diverse applications and interactions with various molecular targets.
Properties
IUPAC Name |
5-methoxy-2-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-23-14-3-4-16-15(11-14)21-18(25-16)22-9-5-13(6-10-22)12-24-17-19-7-2-8-20-17/h2-4,7-8,11,13H,5-6,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKAXUERDPRTXSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N3CCC(CC3)COC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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